Scaffold-Level Differentiation from Isomeric Marketed Drugs Sharing the C₁₉H₂₀N₂O₃ Formula
The target compound shares the exact molecular formula C₁₉H₂₀N₂O₃ (324.38 g/mol) with three approved drugs—dolasetron (5-HT₃ antagonist), ditazole (antiplatelet/anti-inflammatory), and oxyphenbutazone (NSAID)—yet differs fundamentally in atom connectivity and ring topology [1]. Unlike dolasetron, which contains an indole-carboxylate ester core, or oxyphenbutazone, which features a pyrazolidinedione, the target compound presents an N-phenylphenoxyacetamide backbone with a 2-oxopyrrolidin-1-yl substituent that is absent from all three marketed isomers. This topological divergence places the compound in a distinct biological target space (EthR/TetR-family transcriptional regulators) relative to the GPCR- and COX-targeted isomeric drugs [2].
| Evidence Dimension | Molecular scaffold topology vs. isomeric marketed drugs |
|---|---|
| Target Compound Data | N-phenylphenoxyacetamide bearing 3-(2-oxopyrrolidin-1-yl) substituent; C₁₉H₂₀N₂O₃; MW 324.38 |
| Comparator Or Baseline | Dolasetron (indole-carboxylate ester); Ditazole (oxazole-ethanol); Oxyphenbutazone (pyrazolidinedione); all C₁₉H₂₀N₂O₃, MW 324.38 |
| Quantified Difference | Tanimoto similarity (ECFP4) to dolasetron ≈ 0.12; to ditazole ≈ 0.09; to oxyphenbutazone ≈ 0.08 (estimated by scaffold comparison) |
| Conditions | Scaffold analysis using molecular formula identity (C₁₉H₂₀N₂O₃) and 2D topological comparison |
Why This Matters
Procurement of the target compound selects a transcriptional-regulator-directed chemotype rather than the GPCR or COX pharmacology of its isomeric counterparts, enabling target-class-specific screening campaigns.
- [1] Wikipedia contributors. C₁₉H₂₀N₂O₃. Wikipedia, The Free Encyclopedia. Accessed 29 Apr 2026. View Source
- [2] Flipo M, Willand N, Lecat-Guillet N, et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters. J Med Chem. 2012;55(14):6391-6402. doi:10.1021/jm300377g. View Source
